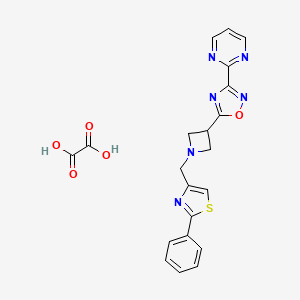
2-(Ethylamino)isonicotinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)isonicotinimidamide hydrochloride, also known as EAI hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as an anticancer agent. This compound is a derivative of isonicotinamide, which is a well-known drug used for the treatment of tuberculosis. EAI hydrochloride has been shown to inhibit the activity of a protein called epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells.
Mecanismo De Acción
2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride inhibits the activity of EGFR by binding to a specific region of the receptor called the kinase domain. This binding prevents the receptor from phosphorylating downstream signaling proteins, which are necessary for the growth and survival of cancer cells. By inhibiting the activity of EGFR, 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It induces cell cycle arrest by inhibiting the activity of EGFR, which leads to the accumulation of cells in the G1 phase of the cell cycle. It also induces apoptosis by activating caspase-dependent and caspase-independent pathways. In addition, 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for in vitro and in vivo studies. It has been shown to be effective against various types of cancer, making it a promising candidate for further research. However, 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer to animals. It also has relatively low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride. One direction is to investigate its effectiveness in combination with other anticancer agents. The combination of 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride with other drugs that target different signaling pathways may enhance its anticancer activity. Another direction is to develop more potent derivatives of 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride that have improved solubility and bioavailability. Finally, further studies are needed to investigate the safety and toxicity of 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride in vivo, as well as its potential for clinical use.
In conclusion, 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride is a promising anticancer agent that has gained significant attention in the field of scientific research. Its inhibition of EGFR activity makes it a potential candidate for the treatment of various types of cancer. Further research is needed to investigate its potential in combination with other anticancer agents, as well as the development of more potent derivatives.
Métodos De Síntesis
The synthesis of 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride involves the reaction of isonicotinamide with ethylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of 2-(Ethylamino)isonicotinimidamide hydrochloride. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of EGFR, which is a receptor that is overexpressed in many types of cancer cells. EGFR plays a crucial role in the growth and proliferation of cancer cells, and its inhibition can lead to the suppression of tumor growth. 2-(Ethylamino)isonicotinimidamide hydrochloride hydrochloride has been shown to be effective against various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer.
Propiedades
IUPAC Name |
2-(ethylamino)pyridine-4-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-2-11-7-5-6(8(9)10)3-4-12-7;/h3-5H,2H2,1H3,(H3,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYCCPUNZFUHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)isonicotinimidamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)




![4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2790783.png)

![5-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2790786.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790790.png)

![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B2790792.png)

![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790796.png)